molecular formula C7H8FNO2S B1333029 4-Fluoro-3-methylbenzenesulfonamide CAS No. 379254-40-7

4-Fluoro-3-methylbenzenesulfonamide

Cat. No.: B1333029
CAS No.: 379254-40-7
M. Wt: 189.21 g/mol
InChI Key: JHMOSJURBNPIDS-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8FNO2S. It is a fluorinated derivative of benzenesulfonamide, characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 3-position on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-methylbenzenesulfonamide can be synthesized through several methodsThe reaction typically involves the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with ammonia or an amine to form the sulfonamide .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Fluoro-3-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-3-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylbenzenesulfonamide
  • 4-Fluoro-N-methylbenzenesulfonamide
  • N-Fluorobenzenesulfonimide

Comparison

4-Fluoro-3-methylbenzenesulfonamide is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This structural arrangement can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity .

Biological Activity

4-Fluoro-3-methylbenzenesulfonamide (FMBS) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the various aspects of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Chemical Formula : C7_7H8_8FNO2_2S
  • Molecular Weight : 195.21 g/mol
  • Functional Groups : Sulfonamide group (-SO2_2NH2_2), fluorine atom, and methyl group.

The biological activity of FMBS is primarily attributed to its interaction with various biological macromolecules. The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), which is critical for bacterial folate synthesis. By inhibiting dihydropteroate synthase, an enzyme involved in folate biosynthesis, FMBS disrupts bacterial growth and proliferation.

Additionally, the fluorine atom enhances the lipophilicity and metabolic stability of the compound, allowing it to penetrate cellular membranes more effectively. This property may also improve its binding affinity to specific targets within cancer cells, contributing to its anticancer effects.

Antimicrobial Properties

FMBS has been studied for its antimicrobial effects against various bacterial strains. Research indicates that it exhibits significant inhibitory activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that FMBS effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

In cancer research, FMBS has shown promising results in inhibiting tumor growth. In vitro studies have revealed that FMBS can induce apoptosis in cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The compound appears to interfere with cellular signaling pathways involved in cell proliferation and survival, leading to reduced viability of cancer cells .

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted by researchers at Ohio State University evaluated the antibacterial properties of FMBS against multiple strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent .
  • Cancer Cell Line Studies :
    • In a series of experiments assessing the anticancer properties of FMBS, MCF-7 cells treated with varying concentrations of the compound exhibited a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that FMBS treatment led to increased rates of apoptosis compared to untreated controls.

Comparative Analysis

To better understand the biological activity of FMBS, it is useful to compare it with structurally similar compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundFMBS StructureModerateSignificant
N-benzyl-4-fluorobenzenesulfonamideLacks methyl groupLowModerate
N-benzyl-N-ethyl-4-fluoro-3-methylbenzenesulfonamideSimilar structure with ethyl groupModerateLow

Properties

IUPAC Name

4-fluoro-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMOSJURBNPIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368421
Record name 4-fluoro-3-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379254-40-7
Record name 4-fluoro-3-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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